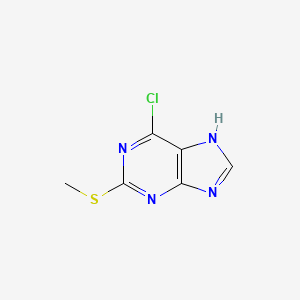
6-Chloro-2-(methylthio)-7H-purine
Übersicht
Beschreibung
6-Chloro-2-(methylthio)-7H-purine is a chemical compound that belongs to the purine family, which is a class of heterocyclic aromatic organic compounds. Purines are widely found in nature as part of nucleotides, which are the building blocks of nucleic acids like DNA and RNA. The specific compound of interest, 6-Chloro-2-(methylthio)-7H-purine, contains a chlorine atom at the 6th position and a methylthio group at the 2nd position of the purine ring system.
Synthesis Analysis
The synthesis of tetrasubstituted purines, including derivatives of 6-Chloro-2-(methylthio)-7H-purine, has been reported using a solution phase elaboration of 4,6-dichloro-2-methylthio-5-nitropyrimidine. This process involves a one-pot sequential substitution of chloride groups by secondary and primary amines, followed by oxidation of the methylthio moiety to a sulfone, which facilitates further substitution at the 2-position. The nitro group is then reduced, and an acid-catalyzed orthoester cyclization yields the desired tetrasubstituted purines .
Molecular Structure Analysis
The molecular structure of 6-Chloro-2-(methylthio)-7H-purine is characterized by the presence of a purine core with specific substituents that influence its chemical behavior. The methylthio group is a key functional group that can undergo various chemical transformations, which can be exploited in synthetic chemistry to create a wide range of purine derivatives.
Chemical Reactions Analysis
6-(Methylthio)purine derivatives, which are closely related to 6-Chloro-2-(methylthio)-7H-purine, have been shown to react with Grignard reagents in the presence of a nickel complex catalyst to yield 6-aryl or 6-alkylpurines. This reaction demonstrates the versatility of the methylthio group in purine chemistry and its ability to participate in coupling reactions to form various alkylated purine compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of 6-Chloro-2-(methylthio)-7H-purine are influenced by its molecular structure. The presence of the methylthio group can affect the compound's solubility, reactivity, and stability. For instance, 6-Methylthio-2-oxopurine, a related compound, exhibits tautomerism and ionization processes in aqueous solution, which are important properties that can impact its behavior in biological systems and synthetic applications .
Wirkmechanismus
Safety and Hazards
While specific safety and hazard information for “6-Chloro-2-(methylthio)-7H-purine” was not found, general safety measures for handling similar compounds include washing off immediately with soap and plenty of water if skin contact occurs, rinsing with water for at least 15 minutes if eye contact occurs, and moving the victim to fresh air if inhaled .
Eigenschaften
IUPAC Name |
6-chloro-2-methylsulfanyl-7H-purine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN4S/c1-12-6-10-4(7)3-5(11-6)9-2-8-3/h2H,1H3,(H,8,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZETWFFTPCZUMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C(=N1)Cl)NC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90460477 | |
| Record name | 6-Chloro-2-(methylsulfanyl)-7H-purine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90460477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2-(methylthio)-7H-purine | |
CAS RN |
66191-23-9 | |
| Record name | 6-Chloro-2-(methylsulfanyl)-7H-purine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90460477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


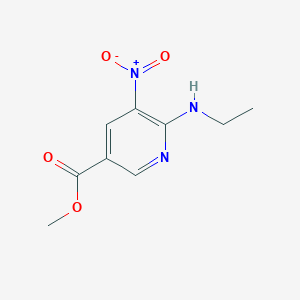
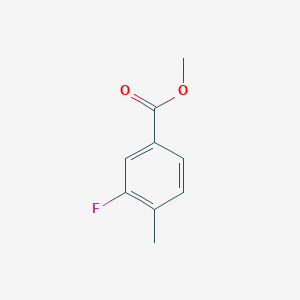
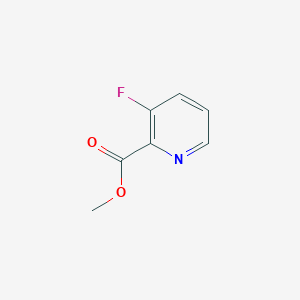
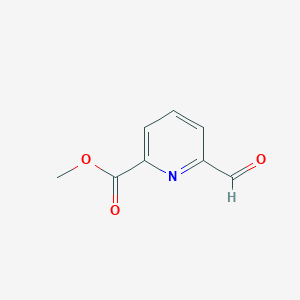
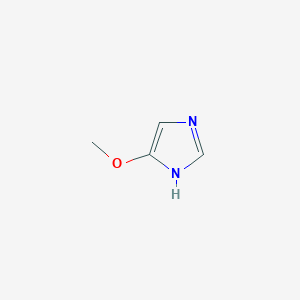
![3-methyl-N-pentyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B3022683.png)

![[2-(1-methyl-1H-pyrazol-3-yl)-1H-benzimidazol-1-yl]acetic acid](/img/structure/B3022686.png)
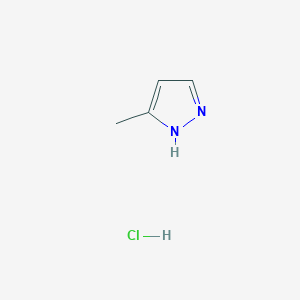


![2-[(1-methyl-1H-pyrazol-5-yl)methoxy]acetic acid](/img/structure/B3022692.png)
